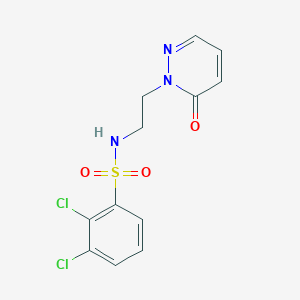
2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11Cl2N3O3S and its molecular weight is 348.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,3-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
- Molecular Formula : C12H11Cl2N3O3S
- Molecular Weight : 348.2 g/mol
- CAS Number : 1021219-41-9
The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to various therapeutic effects, particularly in conditions such as glaucoma, epilepsy, and certain cancers.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that sulfonamides, including this compound, are promising inhibitors of human carbonic anhydrases (hCAs). The compound has shown significant inhibitory activity against isoforms such as hCA I and hCA IX.
| Isoform | Inhibition Constant (KI) | Selectivity Index (SI) |
|---|---|---|
| hCA I | 47.8 nM | 10.3 |
| hCA IX | 195.9 nM | 2.7 |
| hCA XII | 116.9 nM | 6.6 |
These values indicate a strong potential for the compound in therapeutic applications targeting these isoforms, particularly in tumor-associated conditions where hCA IX is prevalent .
Cytotoxicity and Antiproliferative Activity
In vitro studies assessing the cytotoxic potential of this compound have been conducted using various cancer cell lines such as MCF-7 (breast cancer), Hep-3B (liver cancer), and L929 (fibroblast). The results showed that several derivatives exhibited significant antiproliferative activity with minimal cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| Hep-3B | 4.8 |
| L929 | >10 |
This indicates that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .
Study on Carbonic Anhydrase Inhibition
A study published in Elsevier highlighted the design and synthesis of a series of benzenesulfonamides that included the target compound. The study demonstrated that modifications to the sulfonamide group significantly influenced inhibitory potency against hCAs. The molecular docking studies indicated that the sulfonamide moiety effectively interacted with the zinc ion in the active site of the enzyme .
Antimicrobial Activity
Another aspect explored was the antimicrobial activity of related compounds within the same chemical class. For instance, derivatives were tested against various bacterial strains including E. coli and S. aureus. Results indicated promising antibacterial effects, suggesting potential applications in treating infections .
Propiedades
IUPAC Name |
2,3-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-9-3-1-4-10(12(9)14)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBGSDSCSYHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













